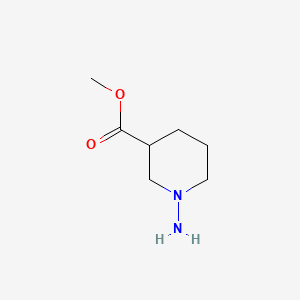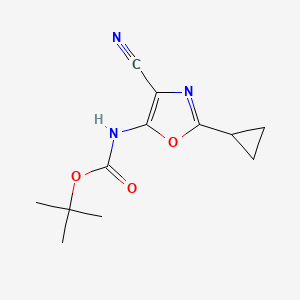
1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes tert-butyl groups, an aminomethyl group, and a fluoropyrazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate typically involves multiple steps, starting with the preparation of the pyrazolidine ring. The fluorination and introduction of the aminomethyl group are key steps that require specific reagents and conditions. Common reagents used in the synthesis include tert-butyl alcohol, fluorinating agents, and aminomethylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the fluorine atom.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Di-tert-butylbenzene: Shares the tert-butyl groups but lacks the pyrazolidine ring and fluorine atom.
1,2-Di-tert-butyl-4-fluorobenzene: Similar in having tert-butyl and fluorine but differs in the ring structure.
1,2-Di-tert-butyl-4-aminomethylbenzene: Contains the aminomethyl group but lacks the fluorine and pyrazolidine ring.
Uniqueness
1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate is unique due to its combination of functional groups and ring structure. This uniqueness provides specific chemical properties and reactivity that are not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C14H26FN3O4 |
|---|---|
Peso molecular |
319.37 g/mol |
Nombre IUPAC |
ditert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H26FN3O4/c1-12(2,3)21-10(19)17-8-14(15,7-16)9-18(17)11(20)22-13(4,5)6/h7-9,16H2,1-6H3 |
Clave InChI |
XFNPRYWNCRIJCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CN1C(=O)OC(C)(C)C)(CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B13490407.png)


![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)
![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)






![1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-](/img/structure/B13490477.png)
![5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol](/img/structure/B13490479.png)

